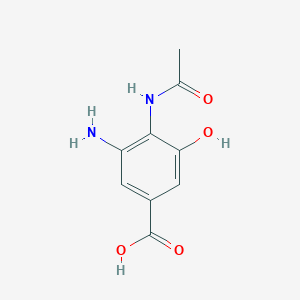

4-Acetamido-3-amino-5-hydroxybenzoic acid

Übersicht

Beschreibung

4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID is an organic compound belonging to the class of acylaminobenzoic acids It is characterized by the presence of an acetylamino group, an amino group, and a hydroxy group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID typically involves multiple steps, including acetylation, amination, and hydroxylation reactions. One common method involves the acetylation of 4-aminobenzoic acid, followed by nitration and reduction to introduce the amino and hydroxy groups. The reaction conditions often include the use of acetic anhydride, nitric acid, and reducing agents such as hydrogen gas or metal catalysts .

Industrial Production Methods

In industrial settings, the production of 4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and automated reaction monitoring to ensure consistent product quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Die Nitrogruppe (falls vorhanden) kann zu einer Aminogruppe reduziert werden.

Substitution: Die Acetylaminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Benzoesäuren, Chinone und Amine, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Es dient als Sonde in biochemischen Assays, um die Enzymaktivität und Proteinwechselwirkungen zu untersuchen.

Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Acetylaminogruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren bilden, während die Hydroxygruppe an Redoxreaktionen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen und anderen Proteinen modulieren und zu verschiedenen biologischen Wirkungen führen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Analgesic and Anti-inflammatory Properties

Research has highlighted the analgesic effects of 4-acetamido-3-amino-5-hydroxybenzoic acid derivatives. A study demonstrated that these compounds exhibit significant anti-nociceptive activity, reducing pain responses in animal models. For instance, in writhing tests induced by acetic acid, the compound showed a dose-dependent reduction in pain behavior, indicating its potential as a safer alternative to traditional analgesics like acetaminophen .

1.2 Cholinesterase Inhibition

The compound has also been studied for its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies indicated that certain derivatives possess potent inhibitory activity against this enzyme, suggesting their utility in developing treatments for cognitive disorders .

1.3 Antimicrobial Activity

Some derivatives of this compound have shown promise as antimicrobial agents. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for further exploration in antibiotic development .

Organic Synthesis Applications

2.1 Precursor in Chemical Synthesis

This compound serves as a key intermediate in the synthesis of more complex organic molecules. It can be utilized to synthesize various pharmaceutical compounds through reactions such as acylation and halogenation .

2.2 Development of Novel Therapeutics

The compound is being explored for its role in synthesizing novel drug candidates aimed at treating inflammatory diseases and cancer. Its structural analogs are being designed to enhance bioavailability and therapeutic efficacy .

Biochemical Applications

3.1 Enzyme Probes

In biochemical assays, this compound acts as a probe to study enzyme mechanisms and interactions. Its ability to bind selectively to certain enzymes allows researchers to investigate biochemical pathways and develop targeted therapies.

3.2 Molecular Docking Studies

Recent studies have employed molecular docking techniques to evaluate the binding affinity of this compound with various biological targets, enhancing the understanding of its mechanism of action at the molecular level .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the hydroxy group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-(ACETYLAMINO)-3-HYDROXY-5-NITROBENZOIC ACID

- 4-(ACETYLAMINO)-3-AMINO BENZOIC ACID

- 4-(ACETYLAMINO)-3-[ (HYDROXYACETYL)AMINO]BENZOIC ACID

Einzigartigkeit

4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID ist aufgrund der spezifischen Anordnung seiner funktionellen Gruppen einzigartig, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften aufweisen, was es für bestimmte Anwendungen in Forschung und Industrie wertvoll macht .

Biologische Aktivität

4-Acetamido-3-amino-5-hydroxybenzoic acid, also known as paracetamol or acetaminophen, is an organic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of acylaminobenzoic acids and is characterized by the presence of an acetylamino group, an amino group, and a hydroxy group attached to a benzoic acid core. This article explores its biological activities, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be represented as follows:

This compound exhibits a molecular weight of 178.19 g/mol and is soluble in water, which facilitates its bioavailability in biological systems.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites on proteins, while the hydroxy group participates in redox reactions. These interactions modulate enzyme activity, leading to various biological effects including analgesic and anti-inflammatory properties.

Analgesic Activity

Research indicates that this compound exhibits significant analgesic properties. A study demonstrated that derivatives of this compound showed improved binding affinity to the COX-2 receptor, which is crucial for pain modulation. In vivo studies revealed that doses of 20 mg/kg reduced pain activity significantly compared to control groups .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In experiments involving carrageenan-induced paw edema models, it significantly reduced edema formation, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

The hydroxy group in the compound contributes to its antioxidant capacity. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid and 4-(acetylamino)-3-amino benzoic acid. The following table summarizes their distinct features:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Contains acetylamino and hydroxy groups | Analgesic, anti-inflammatory, antioxidant |

| 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | Contains nitro group instead of amino | Potentially lower analgesic activity compared to the primary compound |

| 4-(Acetylamino)-3-amino benzoic acid | Lacks hydroxy group | Weaker antioxidant properties |

Eigenschaften

IUPAC Name |

4-acetamido-3-amino-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-4(12)11-8-6(10)2-5(9(14)15)3-7(8)13/h2-3,13H,10H2,1H3,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALDTVBHJMBRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332224 | |

| Record name | 4-acetamido-3-amino-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162252-46-2 | |

| Record name | 4-(Acetylamino)-3-amino-5-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162252-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-acetamido-3-amino-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.